molecular formula C16H21NO4 B1486165 Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate CAS No. 2204054-37-3

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

Cat. No.: B1486165
CAS No.: 2204054-37-3
M. Wt: 291.34 g/mol
InChI Key: RWDLITXDVOCOBQ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group at the 1-position, a methoxy-oxoethyl substituent at the 3-position, and a methyl ester moiety. Pyrrolidine rings are prevalent in pharmaceuticals and agrochemicals due to their conformational flexibility and hydrogen-bonding capabilities . This compound is synthesized via Dieckmann cyclization of ethyl 1-benzyl-3-(benzyl(2-methoxy-2-oxoethyl)amino)-3-oxopropanoate, followed by alkylation with methyl iodide .

Properties

IUPAC Name

methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-14(18)10-16(15(19)21-2)8-9-17(12-16)11-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDLITXDVOCOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Benzylation of Pyrrolidine

The N-benzylation is commonly achieved by alkylation of the pyrrolidine nitrogen using benzyl halides (e.g., benzyl bromide) under basic conditions. Typical bases include potassium carbonate or sodium hydride, and the reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Introduction of the 3-Carboxylate Group

The 3-position carboxylate is introduced by esterification or via ring-opening of suitable precursors. One approach is to start from a 3-carboxylic acid pyrrolidine derivative and perform methyl esterification using methanol and acid catalysis (e.g., sulfuric acid or HCl gas) or by using diazomethane for methylation.

Installation of the 2-Methoxy-2-oxoethyl Side Chain

The 2-methoxy-2-oxoethyl substituent can be introduced via alkylation with methyl bromoacetate or methyl chloroacetate. This reaction is typically performed on the pyrrolidine ring at the 3-position, often requiring activation of the site by deprotonation or via an appropriate leaving group.

Representative Synthetic Route

A representative synthetic route involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolidine N-benzylation Pyrrolidine, benzyl bromide, K2CO3, DMF, reflux Formation of N-benzylpyrrolidine
2 3-Carboxylation and esterification Introduction of carboxyl group, methylation with MeOH/H+ or diazomethane Formation of methyl pyrrolidine-3-carboxylate
3 Alkylation at 3-position Methyl bromoacetate, base (NaH or K2CO3), DMF Attachment of 2-methoxy-2-oxoethyl substituent

Research Findings and Optimization

  • Stereochemical Control: The synthesis requires maintaining stereochemical integrity at the 3-position of the pyrrolidine ring. Chiral starting materials or chiral auxiliaries can be employed to obtain enantiomerically pure products.
  • Protection Strategies: Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) may be used to protect amine functionalities during multi-step synthesis to prevent undesired side reactions.
  • Reaction Yields: Optimized conditions using mild bases and controlled temperature have been reported to improve yields and reduce by-products.
  • Purification: Chromatographic techniques, including silica gel column chromatography or preparative HPLC, are used to isolate the desired compound with high purity.

Data Table: Summary of Preparation Conditions and Yields

Preparation Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
N-Benzylation Benzyl bromide, K2CO3, DMF 60–80 °C 12–24 h 75–85 Use of polar aprotic solvent crucial
Methyl Esterification Methanol, H2SO4 (catalytic) Reflux 4–6 h 80–90 Acid catalysis preferred
Alkylation with methyl bromoacetate NaH or K2CO3, DMF 0–25 °C 6–12 h 70–80 Base choice affects selectivity

Additional Notes

  • The use of methyl bromoacetate for the alkylation step ensures the introduction of the methoxycarbonyl group in a single step.
  • Alternative solvents such as dichloromethane or tetrahydrofuran (THF) may be used depending on solubility and reactivity considerations.
  • Purification techniques and reaction monitoring by NMR and HPLC are essential to confirm the structure and purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Benzyl halides for nucleophilic substitution, methylating agents like dimethyl sulfate for methylation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and stereochemistry, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Pyrrolidine Derivatives
Compound Name Substituents Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 1-benzyl, 3-(2-methoxy-2-oxoethyl) Ester, ketone C₁₆H₁₉NO₅ (hypothetical) 305.33 (estimated) Enhanced hydrogen-bonding potential, ester hydrolysis susceptibility
Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate 1-benzyloxycarbonyl, 2-(2-ethoxy-2-oxoethyl) Ester, ketone C₁₆H₁₉NO₅ 305.33 Ethoxy group increases lipophilicity; predicted boiling point: 443.6°C
Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate 3-tert-butoxycarbonylamino Carbamate, ester C₁₉H₂₆N₂O₅ (estimated) ~378.42 Protected amine enhances stability under acidic conditions
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 4-CF₃, 3-COOCH₃ Trifluoromethyl, ester hydrochloride C₈H₁₁F₃NO₂·HCl ~257.64 Trifluoromethyl group improves metabolic stability and lipophilicity

Physicochemical Properties

  • Boiling Points : Ethoxy-substituted analogs (e.g., ) exhibit higher predicted boiling points (443.6°C) compared to methoxy derivatives due to increased molecular weight.
  • Lipophilicity: Trifluoromethyl groups (LogP ~2.5) enhance membrane permeability, whereas tert-butoxycarbonylamino groups reduce solubility in polar solvents .
  • Hydrogen Bonding : The target compound’s methoxy-oxoethyl group facilitates stronger hydrogen-bonding interactions compared to ethoxy analogs, influencing crystal packing .

Crystallographic and Supramolecular Features

  • Crystal Packing : The target compound’s benzyl and methoxy groups may adopt specific hydrogen-bonding patterns, as analyzed via SHELX and Mercury CSD .
  • Stereochemical Influence : Chiral centers in trifluoromethyl derivatives (e.g., (3R,4R)-configuration) dictate binding affinity in enantioselective catalysis .

Biological Activity

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its structural properties, synthesis, and biological effects, particularly focusing on its pharmacological potential and mechanisms of action.

Structural Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291 Da
  • LogP : 1.67
  • Polar Surface Area : 56 Ų

These properties suggest moderate lipophilicity and potential for bioactivity, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible pyrrolidine derivatives. The synthetic pathway often includes the introduction of the benzyl group and the methoxycarbonyl moiety through standard organic transformations such as alkylation and esterification.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of pyrrolidine derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives tested against various Gram-positive and Gram-negative bacteria demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidineTBDTBD
Pyrrolidine derivative A0.0039S. aureus
Pyrrolidine derivative B0.025E. coli

Antiproliferative Activity

The compound's structural features suggest potential antiproliferative effects. Analogous compounds have shown increased activity against various cancer cell lines when specific substituents are introduced, particularly at the C–3 position of the pyrrolidine ring . This highlights the necessity for further exploration into its anticancer properties.

The mechanisms through which methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine exerts its biological effects may include:

  • Inhibition of Enzymatic Pathways : Similar pyrrolidine compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Cellular Membranes : The lipophilic nature may allow it to integrate into microbial membranes, causing disruption.
  • Interaction with DNA/RNA : Some derivatives exhibit the ability to intercalate with nucleic acids, leading to interference with replication and transcription processes.

Case Studies

Several case studies have documented the biological activities of pyrrolidine derivatives:

  • Study on Antibacterial Efficacy : A study evaluated a series of pyrrolidine derivatives for their antibacterial properties against clinical isolates, revealing promising results for compounds structurally related to methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine .
  • Anticancer Activity Investigation : Research focusing on similar compounds demonstrated significant antiproliferative effects in vitro, particularly against breast and colon cancer cell lines, suggesting that modifications at specific positions can enhance activity .

Q & A

Q. What are the established synthetic routes for Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common strategy includes:

  • Step 1 : Formation of the pyrrolidine ring via cyclization of a β-amino ester precursor.
  • Step 2 : Benzylation at the 1-position using benzyl halides in the presence of a base (e.g., NaH) .
  • Step 3 : Introduction of the 2-methoxy-2-oxoethyl group via alkylation or Michael addition under anhydrous conditions (e.g., THF, −78°C) .

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
1DCC, DMAPDCMRT65–75
2Benzyl bromide, NaHTHF0–5°C80–85
3Methyl acrylate, LDATHF−78°C70–75

Optimization focuses on solvent polarity, temperature control, and catalyst selection to minimize side reactions (e.g., over-alkylation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), methoxy groups (δ 3.6–3.8 ppm), and pyrrolidine protons (δ 2.5–3.5 ppm). Splitting patterns confirm stereochemistry .
  • ¹³C NMR : Carboxylate carbons appear at δ 170–175 ppm, while the pyrrolidine ring carbons resonate at δ 45–60 ppm .

High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₃NO₅: 350.1600) .

HPLC-PDA : Used to assess purity (>95%) and identify impurities (e.g., unreacted intermediates) .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Impurity 1 : Residual benzyl halide from incomplete substitution. Mitigated by extended reaction times or excess amine .
  • Impurity 2 : Diastereomers due to incomplete stereocontrol. Addressed using chiral auxiliaries or enantioselective catalysts .
  • Impurity 3 : Hydrolysis products from ester groups. Avoided by anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments?

  • Molecular Dynamics (MD) Simulations : Predict preferred conformations of the pyrrolidine ring and substituents. Compare with experimental NOESY correlations to validate assignments .
  • Density Functional Theory (DFT) : Calculates NMR chemical shifts for proposed diastereomers; deviations >0.5 ppm indicate incorrect configurations .
  • Software Tools : Mercury CSD and SHELX refine X-ray crystallography data to resolve ambiguous electron density maps .

Q. Table 2: Comparison of Calculated vs. Experimental Data

ParameterCalculated (DFT)ExperimentalDeviation
C=O Stretch (cm⁻¹)173517287
Dihedral Angle (°)45.243.81.4

Q. What strategies are employed to analyze hydrogen-bonding networks in crystal structures?

  • Graph Set Analysis : Classifies hydrogen bonds (e.g., D = donor, A = acceptor) into patterns (e.g., R₂²(8) rings) using Etter’s formalism .
  • Mercury CSD : Visualizes packing motifs and quantifies intermolecular distances (<3.0 Å for strong H-bonds) .
  • Thermal Ellipsoid Plots : Generated via ORTEP to assess anisotropic displacement, indicating dynamic disorder in crystal lattices .

Q. How do reaction conditions influence pyrrolidine ring puckering and conformational stability?

  • Ring Puckering Coordinates : Defined using Cremer-Pople parameters (Q, θ, φ). For this compound, Q = 0.52 Å (moderate puckering), θ = 35°, φ = 90°, indicating a twisted envelope conformation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize chair-like conformations, while nonpolar solvents favor boat forms .
  • Temperature-Dependent NMR : Variable-temperature ¹H NMR reveals coalescence temperatures for interconverting conformers (e.g., ΔG‡ = 60–70 kJ/mol) .

Q. What methodologies address discrepancies between crystallographic and spectroscopic data?

  • Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects .
  • Rigorous Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, reducing R-factor values (<5%) .
  • Supplementary Techniques : Pair XRD with solid-state NMR to resolve polymorphism or twinning issues .

Q. How is the compound’s bioactivity assessed in medicinal chemistry research?

  • Target Binding Assays : Surface plasmon resonance (SPR) measures affinity (KD) for enzymes like MAO-B, with IC₅₀ values <10 µM indicating potency .
  • Metabolic Stability : Liver microsome assays quantify half-life (t₁/₂) using HPLC-MS. Structural modifications (e.g., fluorination) enhance stability .
  • SAR Studies : Compare analogs with varying substituents (e.g., 3,5-dimethoxyphenyl vs. 2-chlorophenyl) to map pharmacophores .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

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